(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone: is a chemical compound with the molecular formula C12H13N3O It is characterized by the presence of a pyrrole ring substituted with an ethyl group and a pyridine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone typically involves the reaction of 5-ethyl-1H-pyrrole-2-carbaldehyde with 4-pyridylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The pyrrole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanol.
Substitution: Formation of various substituted pyrrole and pyridine derivatives.
Scientific Research Applications
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone
- (5-Methyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
- (5-Phenyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
Uniqueness
(5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone is unique due to the presence of the ethyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(5-ethyl-1H-pyrrol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H12N2O/c1-2-10-3-4-11(14-10)12(15)9-5-7-13-8-6-9/h3-8,14H,2H2,1H3 |
InChI Key |
SCDIBKSULGLIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.